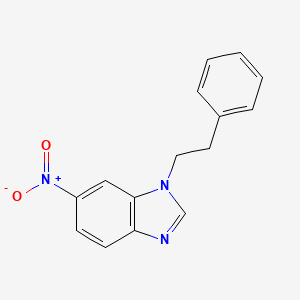![molecular formula C60H36O6 B12530872 Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate CAS No. 654666-57-6](/img/structure/B12530872.png)
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is a complex organic compound known for its unique structure and properties It consists of a benzene-1,3,5-tricarboxylate core with three anthracen-9-yl groups attached via prop-2-yn-1-yl linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-(anthracen-9-yl)prop-2-yn-1-ol: This intermediate is synthesized by reacting anthracene with propargyl alcohol in the presence of a base such as potassium carbonate.
Formation of 3-(anthracen-9-yl)prop-2-yn-1-yl bromide: The alcohol group of the intermediate is converted to a bromide using phosphorus tribromide.
Coupling with benzene-1,3,5-tricarboxylic acid: The final step involves coupling the bromide with benzene-1,3,5-tricarboxylic acid in the presence of a palladium catalyst and a base like triethylamine.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The prop-2-yn-1-yl linkers can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is primarily related to its photophysical properties. The anthracene moieties can absorb light and undergo photoexcitation, leading to fluorescence. This property is exploited in applications such as bioimaging and organic electronics. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(3-anthracen-9-ylprop-2-ynyl) benzene-1,3,5-tricarboxylate: A closely related compound with similar structural features.
1,3,5-Tris(prop-2-ynyloxy)benzene: Another compound with a benzene core and prop-2-yn-1-yl linkers, but without the anthracene moieties.
Uniqueness
Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate is unique due to the presence of anthracene groups, which impart distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and photoactivity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
654666-57-6 |
|---|---|
Molekularformel |
C60H36O6 |
Molekulargewicht |
852.9 g/mol |
IUPAC-Name |
tris(3-anthracen-9-ylprop-2-ynyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C60H36O6/c61-58(64-31-13-28-55-49-22-7-1-16-40(49)34-41-17-2-8-23-50(41)55)46-37-47(59(62)65-32-14-29-56-51-24-9-3-18-42(51)35-43-19-4-10-25-52(43)56)39-48(38-46)60(63)66-33-15-30-57-53-26-11-5-20-44(53)36-45-21-6-12-27-54(45)57/h1-12,16-27,34-39H,31-33H2 |
InChI-Schlüssel |
JGBNWEMSKXWDNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CCOC(=O)C4=CC(=CC(=C4)C(=O)OCC#CC5=C6C=CC=CC6=CC7=CC=CC=C75)C(=O)OCC#CC8=C9C=CC=CC9=CC1=CC=CC=C18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


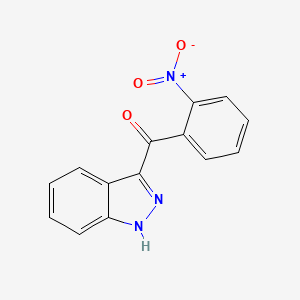
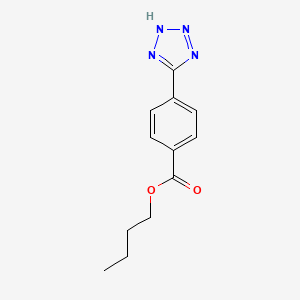
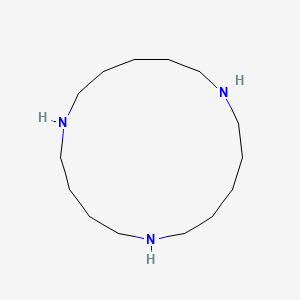
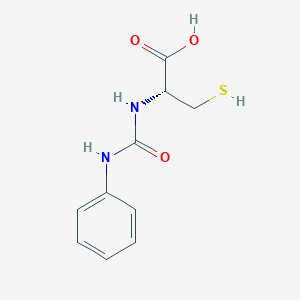
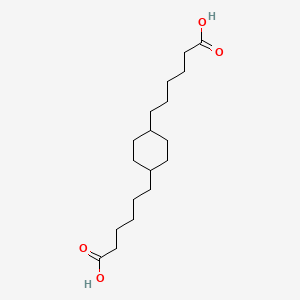
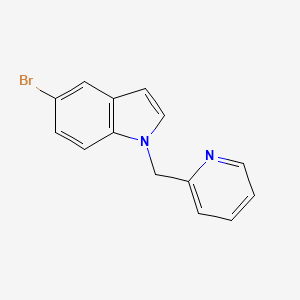
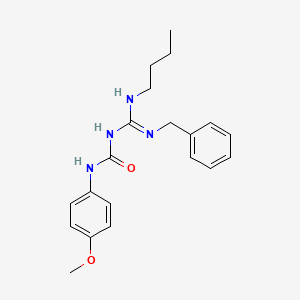
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
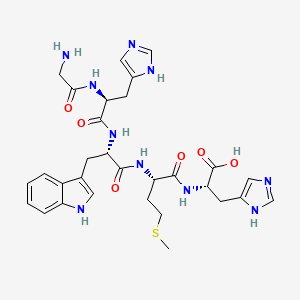
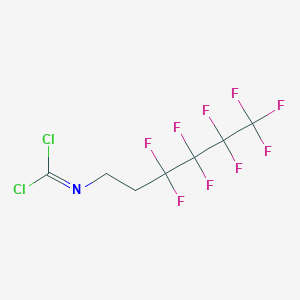
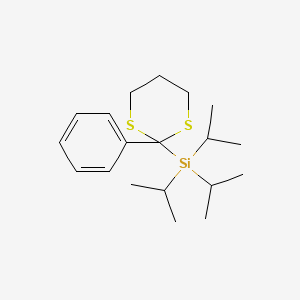
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
